molecular formula C25H33F2N3O5S B14792064 [3-(3,5-difluorophenyl)-3,4-dihydropyrazol-2-yl]-piperidin-4-ylmethanone;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

[3-(3,5-difluorophenyl)-3,4-dihydropyrazol-2-yl]-piperidin-4-ylmethanone;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Cat. No.: B14792064
M. Wt: 525.6 g/mol
InChI Key: LKQLJWNJRDEZHP-UAHUKZOTSA-N
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Description

®-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, a piperidine ring, and a bicyclic heptane system, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate) involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction typically requires the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The use of automated systems and continuous flow reactors can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules and for developing new synthetic methodologies.

Biology

In biology, the compound is investigated for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development or as a biochemical tool.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may exhibit activity against certain diseases or conditions, leading to the development of new pharmaceuticals.

Industry

In industry, the compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate) apart is its unique combination of structural elements. The presence of the pyrazole, piperidine, and bicyclic heptane systems in a single molecule provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H33F2N3O5S

Molecular Weight

525.6 g/mol

IUPAC Name

[3-(3,5-difluorophenyl)-3,4-dihydropyrazol-2-yl]-piperidin-4-ylmethanone;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C15H17F2N3O.C10H16O4S/c16-12-7-11(8-13(17)9-12)14-3-6-19-20(14)15(21)10-1-4-18-5-2-10;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h6-10,14,18H,1-5H2;7H,3-6H2,1-2H3,(H,12,13,14)/t;7?,10-/m.0/s1

InChI Key

LKQLJWNJRDEZHP-UAHUKZOTSA-N

Isomeric SMILES

CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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